molecular formula C17H33N3O3 B7915574 [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915574
M. Wt: 327.5 g/mol
InChI Key: GEPKRQGKCMPBOW-KGLIPLIRSA-N
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Description

The compound [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401667-27-3) is a chiral carbamate derivative featuring a piperidine core modified with a tert-butyl carbamate group, an ethyl substituent, and an (S)-2-amino-3-methyl-butyryl side chain. With a molecular weight of 327.47 g/mol, it is primarily utilized in laboratory settings for pharmaceutical and organic synthesis research . Notably, this compound has been discontinued commercially, likely due to challenges in scalability or specialized application requirements .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPKRQGKCMPBOW-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H33N3O3
  • Molecular Weight : 339.47 g/mol
  • CAS Number : 1401664-79-6

The biological activity of [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Protein Farnesyltransferase (PFT) : This compound has been studied for its ability to inhibit PFT, which plays a crucial role in the post-translational modification of proteins involved in oncogenic signaling pathways. Inhibition of PFT can disrupt the growth of certain cancer cells and parasites like Plasmodium falciparum .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity Data

The following table summarizes the biological activity data for [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester and related compounds:

Activity Target IC50/ED50 Value Reference
Inhibition of PFTPlasmodium falciparum54 nM (ED50)
Antibacterial ActivityMRSA0.78 - 3.125 μg/mL
Cytotoxicity in ErythrocytesHuman ErythrocytesNot specified

Case Studies

  • Antimalarial Studies : In a study focused on PFT inhibitors, compounds similar to [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester were shown to effectively inhibit the growth of Plasmodium falciparum in vitro, demonstrating potential for antimalarial drug development .
  • Antimicrobial Research : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, showing comparable efficacy to established antibiotics such as vancomycin and linezolid. This research emphasizes its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogs

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401664-76-3)
  • Key Differences : The stereochemistry at the piperidin-3-yl group is inverted (S-configuration instead of R).
  • Implications: Stereochemical inversion may alter binding affinity in biological systems or influence solubility.

Substituent-Modified Analogs

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)
  • Structural Variation : Replaces the ethyl group with methyl and the 3-methyl-butyryl side chain with propionyl.
  • Properties :
    • Molecular weight: 285.38 g/mol (vs. 327.47 for the target compound).
    • Predicted density: 1.10 g/cm³; boiling point: 412.7°C .

Core-Modified Derivatives

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6)
  • Structural Variation: Substitutes the amino-butyryl group with a hydroxyethyl moiety.
  • Properties : Hydroxyethyl introduces polarity, improving aqueous solubility but reducing membrane permeability compared to the hydrophobic butyryl group in the target compound .
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 110187-51-4)
  • Structural Variation: Features a cyclopropyl-carbamate and 2-aminoethyl side chain.
  • Properties :
    • Molecular formula: C15H29N3O2 (vs. C16H31N3O3 for the target compound).
    • The cyclopropyl group may enhance conformational rigidity, influencing receptor binding kinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester 1401667-27-3 C16H31N3O3 327.47 Ethyl, tert-butyl, 3-methyl-butyryl R-configuration Discontinued
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester 1401664-76-3 C16H31N3O3 327.47 Ethyl, tert-butyl, 3-methyl-butyryl S-configuration Discontinued
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1401668-72-1 C14H27N3O3 285.38 Methyl, tert-butyl, propionyl R-configuration Predicted BP: 412.7°C
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 2014-58-6 C12H24N2O3 244.33 Hydroxyethyl, tert-butyl S-configuration High polarity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 110187-51-4 C15H29N3O2 283.41 Aminoethyl, cyclopropyl, tert-butyl S-configuration Conformational rigidity

Research Findings and Implications

  • Stereochemistry : The R/S configuration at the piperidine core significantly impacts molecular interactions. For example, the R-configuration in the target compound may favor binding to chiral receptors over the S-isomer .
  • Substituent Effects: Ethyl vs. Butyryl vs. Propionyl: Longer alkyl chains (butyryl) increase lipophilicity, which may enhance blood-brain barrier penetration .
  • Functional Groups: Hydroxyethyl and aminoethyl substituents introduce hydrogen-bonding capacity, critical for solubility but may limit cell permeability .

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